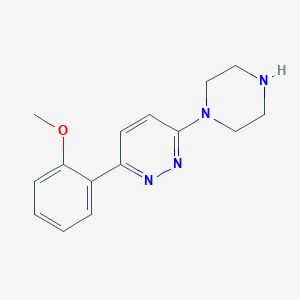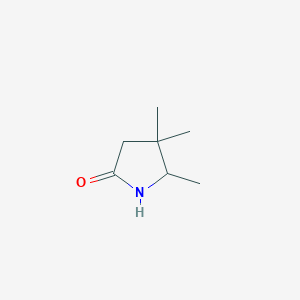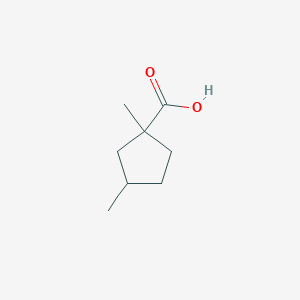![molecular formula C10H12ClN3S B1465994 5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol CAS No. 1089330-82-4](/img/structure/B1465994.png)
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol
Descripción general
Descripción
“5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” is a heterocyclic compound . It is a unique compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases in the human body .
Synthesis Analysis
The synthesis of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” involves several steps . The process includes the preparation of the starting triazoles from commercially available precursors, as well as their conversion to the desired derivative .Molecular Structure Analysis
The molecular structure of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” is complex and unique . It contains two carbon and three nitrogen atoms, which are readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
The chemical reactions of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” are diverse and versatile . It undergoes regioselective S-alkylation to form a series of S-substituted derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” are unique . It exhibits tautomerism in solution and forms novel luminescent polymers with cadmium (II) salts .Aplicaciones Científicas De Investigación
Antimicrobial Applications
1,2,4-Triazole derivatives have been extensively studied for their antimicrobial properties. The presence of the triazole ring is known to confer significant antibacterial activity . Specifically, triazole-thiol compounds like the one have shown promising results against various bacterial strains, making them potential candidates for the development of new antibacterial drugs. This is particularly important in the face of increasing antibiotic resistance.
Antifungal Efficacy
The triazole core is a common feature in many antifungal agents . Compounds containing this moiety, including “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol”, can be potent inhibitors of fungal growth. Their mechanism often involves interfering with the synthesis of ergosterol, an essential component of fungal cell membranes.
Anticancer Potential
Research has indicated that triazole derivatives exhibit anticancer activities . They can act as enzyme inhibitors, disrupting the metabolic pathways that cancer cells rely on for growth and proliferation. The chlorophenyl group in the compound may enhance its ability to interact with biological targets, thereby increasing its anticancer efficacy.
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory properties of triazole derivatives make them valuable in the treatment of pain and inflammation . By modulating the body’s inflammatory response, these compounds can provide relief from various conditions that cause chronic pain.
Antiviral Activities
Triazole compounds have shown effectiveness against a range of viruses . Their action may involve the inhibition of viral replication or the interference with proteins critical to the viral life cycle. This makes them potential candidates for the development of new antiviral drugs.
Enzyme Inhibition
Triazoles are known to inhibit various enzymes, which is crucial for their therapeutic applications . Enzyme inhibition can lead to the treatment of diseases like hypertension, diabetes, and even neurodegenerative disorders by altering specific biochemical pathways.
Agrochemical Research
In the field of agrochemistry, triazole derivatives are used to develop new pesticides and fungicides . Their robust chemical structure allows them to interact with biological systems in plants and pests, providing protection against a wide range of agricultural threats.
Material Science Applications
Lastly, the triazole ring is utilized in material science for the synthesis of novel materials . Its ability to form stable and complex structures makes it suitable for creating polymers and coatings with specific desired properties.
Direcciones Futuras
The future directions of “5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol” research are promising . In silico design, carried out using the enzyme NDM-1 in the first instance, guided the selection of possible modulations at the benzylidene ring and at the 5-position of the triazole ring .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-2,4-dimethyl-3H-1,2,4-triazole-3-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3S/c1-13-9(12-14(2)10(13)15)7-3-5-8(11)6-4-7/h3-6,10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLMVNHMAUEKNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(N=C1C2=CC=C(C=C2)Cl)C)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-phenyl)-2,4-dimethyl-3,4-dihydro-2H-[1,2,4]triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



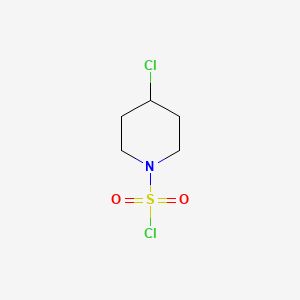
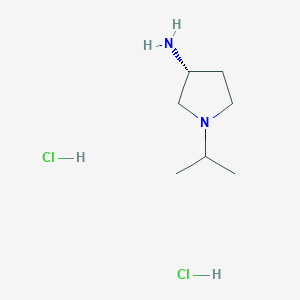
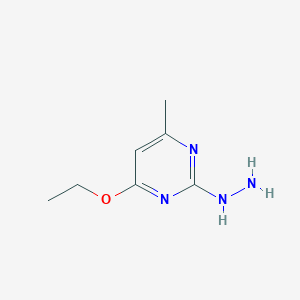
![3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carbaldehyde](/img/structure/B1465917.png)
